molecular formula C8H8BrN3 B15230702 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole

4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B15230702
M. Wt: 226.07 g/mol
InChI Key: RXCGTBSCQSDRJS-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole (CAS 1783329-29-2) is a benzotriazole-based chemical building block of high interest in pharmaceutical and agrochemical research. The benzotriazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological properties and its role as a synthetic auxiliary . This specific brominated and alkylated derivative is particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse compound libraries for biological screening. The 1,2,3-triazole ring system is a key pharmacophore capable of interacting with various enzymes and receptors . Researchers are exploring such compounds for a broad spectrum of applications, including the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are relevant targets for neurodegenerative diseases . Furthermore, the benzotriazole core is extensively investigated for its antimicrobial, antiviral, and antitubulin activities . As a reagent, it serves as a crucial intermediate in the synthesis of more complex molecules. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-2-ethylbenzotriazole

InChI

InChI=1S/C8H8BrN3/c1-2-12-10-7-5-3-4-6(9)8(7)11-12/h3-5H,2H2,1H3

InChI Key

RXCGTBSCQSDRJS-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C2C=CC=C(C2=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole typically involves the bromination of 2-ethyl-2H-benzo[d][1,2,3]triazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

Scientific Research Applications

4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole is a chemical compound with potential applications in medicinal chemistry and other fields. It is intended for research purposes only and not for human therapeutic or veterinary applications. The compound's chemical reactivity is mainly due to the bromine atom, which can undergo nucleophilic substitution reactions. The triazole moiety can also undergo transformations such as azide-alkyne cycloadditions and other coupling reactions.

Potential Applications

  • Medicinal Chemistry Compounds containing a triazole ring have been studied for their biological activities. this compound is noted for its potential pharmacological properties, including antifungal and antibacterial activities. The triazole group allows interactions with biological targets, making it a candidate for exploration in medicinal chemistry.
  • Enzyme Inhibition Studies suggest that this compound can interact with various biological targets. Compounds with similar triazole structures have demonstrated significant binding affinities in enzyme inhibition studies. These interactions often involve hydrogen bonding and π-stacking with aromatic residues in target proteins.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-1H-benzotriazoleBromine on triazole ringKnown for potent antifungal activity
4-Methyl-1H-benzotriazoleMethyl group on benzeneExhibits anti-inflammatory properties
1-(4-Bromophenyl)-1H-triazoleBromine on phenyl groupUsed in the synthesis of various pharmaceuticals
5-Ethyl-1H-benzotriazoleEthyl group on triazolePotential for diverse biological applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through binding to specific proteins and altering their activity .

Comparison with Similar Compounds

Halogen Substituents (Br vs. Cl)

Bromine and chlorine substituents significantly influence electronic and steric profiles. For example:

  • 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole exhibits stronger electron-withdrawing effects compared to chloro analogs, altering reactivity in nucleophilic substitutions.
  • In 4-(5-Chloro-2-((4-methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole (3p) , the chloro substituent results in a lower melting point (158–159°C) versus brominated analogs (163–175°C), highlighting halogen-dependent intermolecular interactions .

Alkyl Substituents (Ethyl vs. Methyl)

  • 3-((4-Bromobenzyl)thio)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole (molecular weight: 364.26) demonstrates how bulkier alkyl groups elevate molecular weight and complexity .

Positional Isomerism

  • In 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (molecular weight: 286.10), bromine at the para position on the phenyl ring contrasts with the target compound’s benzo-triazole core, illustrating divergent electronic effects .

Physicochemical Properties

Melting Points and Yields

Compound Melting Point (°C) Yield (%) Reference
This compound Not reported Not reported
4-(5-Bromo-2-((4-Methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole (3n) 163–165 28
4-(4-Bromo-2-((4-Methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole (3o) 173–175 32
4-(5-Chloro-2-((4-Methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole (3p) 158–159 32

Brominated derivatives generally exhibit higher melting points than chlorinated analogs due to stronger van der Waals forces.

Spectroscopic Data

  • ¹H NMR Shifts :

    • In 3n , aromatic protons resonate at δ 8.67 (s, 2H), while methoxy protons appear at δ 3.71 .
    • The ethyl group in the target compound would likely show signals near δ 1.2–1.4 (triplet) and δ 4.1–4.3 (quartet) for CH₂ and CH₃, respectively.
  • ¹³C NMR :

    • Carbon adjacent to bromine in 3o appears at δ 136.6, whereas chloro analogs (e.g., 3p ) show upfield shifts .

Pharmaceuticals

  • The ethyl group may improve metabolic stability compared to methyl or methoxy substituents.

Materials Science

  • Brominated benzo-triazoles are precursors for organic photovoltaic components due to their electron-deficient cores .
  • Substituent-dependent photophysical properties (e.g., bathochromic shifts in emission spectra) could position the target compound in optoelectronic devices .

Biological Activity

4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole is a compound belonging to the class of benzo-triazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties. The findings are supported by various studies and data tables summarizing relevant research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8BrN3\text{C}_9\text{H}_8\text{BrN}_3

This structure includes a bromine substituent and an ethyl group which may influence its biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that derivatives of triazoles can exhibit MIC values comparable to standard antibiotics like ciprofloxacin and levofloxacin against Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial DNA gyrase and cell wall synthesis .

Data Summary

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli1020
Bacillus subtilis525
Pseudomonas aeruginosa1518

Antifungal Activity

The antifungal potential of this compound has also been evaluated. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis:

  • Inhibition Studies : Compounds similar to this compound have shown effective inhibition of fungal growth in species such as Candida albicans and Aspergillus niger at concentrations ranging from 5 to 50 µg/mL .

Anticancer Activity

The anticancer properties of triazole derivatives have been a focus of research due to their ability to interfere with cancer cell proliferation:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) have shown that triazoles can induce apoptosis and inhibit cell growth. The IC50 values for similar compounds were reported between 10 µM to 30 µM .

Case Study Example

A study examined the effects of various triazole derivatives on MCF-7 cells:

  • Results : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.

Anti-inflammatory Activity

The anti-inflammatory effects of triazoles are attributed to their ability to modulate cytokine release:

  • Cytokine Profiling : Research indicates that compounds like this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Data Summary

CompoundCytokine Reduction (%)Concentration (µg/mL)
This compoundTNF-α: 40%50
IL-6: 35%50

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing precursors in DMSO for 18 hours achieves moderate yields (65%) . Optimization involves solvent selection (e.g., DMF for faster reactions at room temperature) , catalyst tuning (e.g., potassium carbonate for base-mediated substitutions) , and purification via recrystallization (water-ethanol mixtures) . Reaction progress is monitored via TLC .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves dihedral angles (e.g., 23.17° between aromatic and triazole rings) and intermolecular interactions (e.g., C–H···N chains) .
  • 1H/13C NMR identifies substituents (e.g., ethyl and bromine groups via chemical shifts).
  • LC-MS confirms molecular weight and purity .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Keep in dry, ventilated areas away from light; use airtight containers to prevent hydrolysis .
  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystal packing and intermolecular interactions influence the physicochemical properties of this compound?

  • Methodological Answer : X-ray studies reveal zigzag C(7) chains via C–H···N interactions, which enhance thermal stability and solubility . Computational tools (Mercury, SHELXL) model these interactions to predict melting points and crystallinity for drug formulation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test varying concentrations to distinguish cytotoxic vs. therapeutic effects .
  • Structural Analog Comparison : Compare with 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones to isolate substituent effects .
  • Mechanistic Assays : Use enzymatic inhibition (e.g., CYP450) or receptor-binding studies to validate targets .

Q. How can bromine’s electrophilicity be leveraged for selective functionalization in substitution reactions?

  • Methodological Answer : Bromine at the 4-position undergoes Suzuki coupling with aryl boronic acids (Pd catalysis) or nucleophilic aromatic substitution with amines. Solvent polarity (e.g., DMF vs. THF) and temperature control regioselectivity .

Q. What computational approaches predict the bioactivity of this compound against antimicrobial targets?

  • Methodological Answer :

  • Molecular Docking : Use crystal structure data (e.g., PDB ID 4XYZ) to simulate binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values from literature .

Q. How do solvent and catalyst choices impact green synthesis protocols for this compound?

  • Methodological Answer :

  • Solvent Alternatives : Replace DMSO with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst Recycling : Immobilize K2CO3 on silica to reduce waste .
  • Microwave Assistance : Shorten reaction times (30 minutes vs. 18 hours) .

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